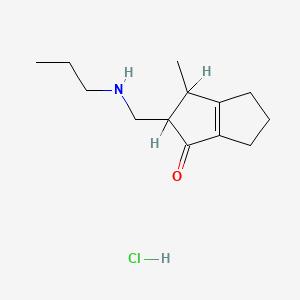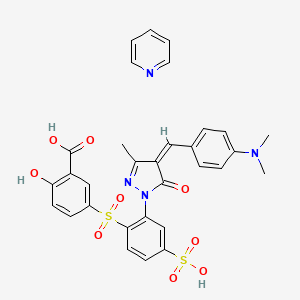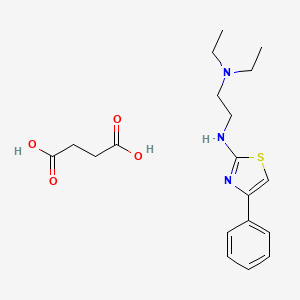
butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is a complex organic compound that features a thiazole ring, a phenyl group, and a butanedioic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The phenyl group is then introduced via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with butanedioic acid under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with enzymes and receptors, altering biochemical pathways. The thiazole ring’s ability to participate in electron delocalization and its aromaticity play crucial roles in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Phenylthiazoles: Compounds such as phenylthiazole and its derivatives.
Butanedioic acid derivatives: Compounds like diethyl butanedioate and succinic acid derivatives.
Uniqueness
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is unique due to its combination of a thiazole ring, phenyl group, and butanedioic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
118678-95-8 |
|---|---|
Fórmula molecular |
C19H27N3O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H21N3S.C4H6O4/c1-3-18(4-2)11-10-16-15-17-14(12-19-15)13-8-6-5-7-9-13;5-3(6)1-2-4(7)8/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,17);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
TYJWCGXMSKAXCC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC(=CS1)C2=CC=CC=C2.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



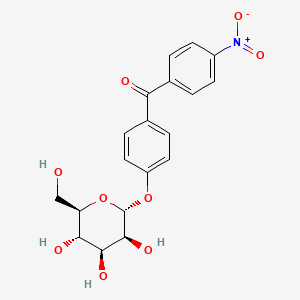
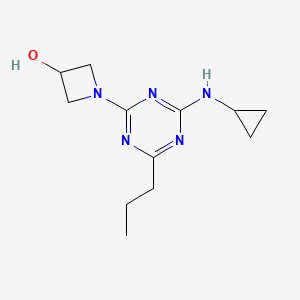
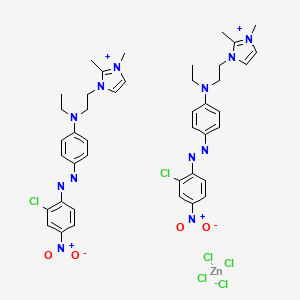




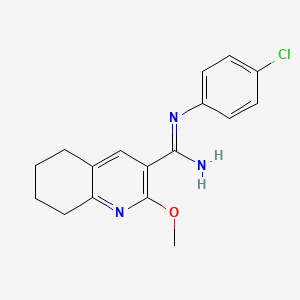
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)

